4-Methyl-1-(2-nitrophenyl)-3-(trifluoromethyl)pyrazole
Description
4-Methyl-1-(2-nitrophenyl)-3-(trifluoromethyl)pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 4, a 2-nitrophenyl group at position 1, and a trifluoromethyl (-CF₃) group at position 2. The nitro group (-NO₂) at the ortho position of the phenyl ring introduces strong electron-withdrawing effects, while the trifluoromethyl group enhances thermal and oxidative stability. This compound is of interest in pharmaceuticals, agrochemicals, and materials science due to its unique electronic and steric properties .
Properties
IUPAC Name |
4-methyl-1-(2-nitrophenyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c1-7-6-16(15-10(7)11(12,13)14)8-4-2-3-5-9(8)17(18)19/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJXCHMRRXBCBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)(F)F)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(2-nitrophenyl)-3-(trifluoromethyl)pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may be catalyzed by acids or bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at the 2-position of the phenyl ring undergoes reduction to an amine:
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Reagents : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd).
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Product : 4-Methyl-1-(2-aminophenyl)-3-(trifluoromethyl)pyrazole .
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Mechanism : Nitro-to-amine conversion via electron transfer or hydrogenation .
Amino Group Functionalization
The resulting amine can participate in:
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Condensation Reactions : Reaction with ketones/aldehydes to form imines or hydrazones.
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Coupling Reactions : Suzuki cross-coupling to introduce aryl groups (e.g., with boronic acids) .
Trifluoromethyl Group Reactivity
The trifluoromethyl group at position 3 is typically inert under standard conditions but may influence electronic effects:
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Electron-Withdrawing Effects : Enhances stability of adjacent positions, potentially directing electrophilic substitution toward less hindered sites .
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Metathesis : Unlikely due to the group’s stability, but possible under extreme conditions (e.g., high temperatures or strong acids/bases) .
Electrophilic Substitution
Pyrazoles are generally resistant to electrophilic substitution due to aromaticity, but meta-directing groups (e.g., nitro) may facilitate reactions:
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Friedel-Crafts Alkylation : Unlikely due to the absence of activating groups.
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Nucleophilic Aromatic Substitution (SNAr) : Requires leaving groups (e.g., halogens), which are absent in the target compound .
Reduction and Oxidation
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Reduction : Pyrazole rings are stable under reducing conditions (e.g., NaBH₄), but methyl groups may undergo oxidation to ketones under strong oxidants (e.g., KMnO₄) .
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Oxidation : The trifluoromethyl group remains unaffected, but nitro groups can be reduced or converted to nitroso derivatives .
Hydrazine/Semicarbazide Reactions
Reaction with hydrazines or thiosemicarbazides forms hydrazones or thiosemicarbazones, which may exhibit biological activity :
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Example : Condensation with semicarbazide yields 4-Methyl-1-(2-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-semicarbazone .
Wittig Reactions
Triphenylphosphine-mediated Wittig reactions with aldehydes/ketones could introduce alkene moieties at position 4 :
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Product : 4-(Alkenyl)pyrazole derivatives .
Biological Activity Correlations
While not directly addressing reactions, the trifluoromethyl and nitro substituents correlate with antiparasitic and anti-inflammatory properties in analogous compounds :
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Antiparasitic Activity : Bulky electron-withdrawing groups (e.g., nitro) enhance activity against Leishmania and Trypanosoma.
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Anti-inflammatory Effects : Methylation or functionalization at position 4 may modulate potency .
Data Tables: Reaction Conditions and Products
| Reaction Type | Reagents | Product | Key Reference |
|---|---|---|---|
| Nitro-to-amine reduction | NaBH₄, H₂/Pd | 4-Methyl-1-(2-aminophenyl)-3-(trifluoromethyl)pyrazole | |
| Hydrazine condensation | Hy |
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory and Analgesic Properties
Research has indicated that pyrazole derivatives, including 4-methyl-1-(2-nitrophenyl)-3-(trifluoromethyl)pyrazole, exhibit significant anti-inflammatory and analgesic activities. A study demonstrated that compounds with trifluoromethyl groups enhance pharmacological effects due to their ability to improve the binding affinity to biological targets. For instance, derivatives of pyrazoles have been synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways .
Antimicrobial Activity
Recent investigations have shown that certain pyrazole derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results. A study reported that modifications in the pyrazole structure led to enhanced activity against resistant bacterial strains, making it a candidate for further development as an antimicrobial agent .
Antiparasitic Effects
The antiparasitic potential of pyrazole derivatives has also been explored. Research focused on the efficacy of these compounds against pathogens like Leishmania and Trypanosoma, which cause significant health issues in tropical regions. The presence of the trifluoromethyl group was found to contribute positively to the antiparasitic activity of the synthesized compounds .
Agrochemical Applications
Pesticidal Properties
Pyrazole compounds, particularly those with trifluoromethyl substitutions, have shown effectiveness as pesticides. Studies indicate that these compounds can target specific pests while minimizing impact on non-target organisms. For example, this compound has been evaluated for its insecticidal activity against common agricultural pests, demonstrating significant efficacy .
Fungicidal Activity
In addition to insecticides, pyrazole derivatives have been developed as fungicides. The compound's structural features allow it to interfere with fungal growth mechanisms effectively. Research has highlighted its potential in controlling foliar pathogens and soilborne fungi, which are critical challenges in agriculture .
Material Science Applications
Polymer Chemistry
The unique properties of this compound have led to its investigation in polymer chemistry. Its ability to act as a cross-linking agent in polymer matrices has been studied for improving thermal stability and mechanical strength of materials. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .
Data Tables
| Application Area | Activity | Notes |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory | Inhibits cyclooxygenase enzymes |
| Antimicrobial | Effective against resistant strains | |
| Antiparasitic | Active against Leishmania and Trypanosoma | |
| Agrochemicals | Insecticidal | Targets specific pests |
| Fungicidal | Controls foliar and soilborne pathogens | |
| Material Science | Polymer Chemistry | Enhances thermal stability and strength |
Case Studies
- Anti-inflammatory Activity Study
- Pesticide Efficacy Trial
- Polymer Development Research
Mechanism of Action
The mechanism of action of 4-Methyl-1-(2-nitrophenyl)-3-(trifluoromethyl)pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural and Electronic Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Electron-Withdrawing Effects : The -CF₃ group stabilizes the pyrazole ring against oxidation, similar to findings in trifluoromethylated pyrazoles used as lithium-ion battery additives .
- Hybrid Systems : Compounds like 4-nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole exhibit lower melting points due to flexible linkers, contrasting with the rigid, planar structure of the target compound .
Physicochemical and Functional Comparisons
Biological Activity
4-Methyl-1-(2-nitrophenyl)-3-(trifluoromethyl)pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications based on recent research findings.
Overview of Pyrazole Derivatives
Pyrazoles are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, antiparasitic, and anticancer effects. The introduction of trifluoromethyl groups in pyrazole derivatives often enhances their biological potency. Notably, this compound represents a significant scaffold for developing new therapeutic agents.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate hydrazines with suitable carbonyl compounds under controlled conditions. The trifluoromethyl group can be introduced through various fluorination techniques, enhancing the compound's lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds with trifluoromethyl substitutions have shown effectiveness against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies demonstrated that these compounds can inhibit bacterial growth and biofilm formation more effectively than traditional antibiotics like vancomycin .
- Antifungal Activity : Some studies have reported that pyrazole derivatives possess antifungal properties against various fungal strains, although specific data on this compound is limited.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazoles is well-documented. For example:
- Inhibition of Cytokines : Research has shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, compounds similar to this compound exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antiparasitic Activity
The antiparasitic effects of pyrazoles have been explored in relation to neglected tropical diseases:
- Leishmaniasis and Chagas Disease : Trifluoromethylated pyrazoles have been evaluated for their activity against Leishmania and Trypanosoma cruzi, showing promising results in inhibiting the growth of these pathogens .
Case Studies
Several studies have highlighted the biological activities of pyrazole derivatives:
- Study on Antimicrobial Activity : A series of N-(trifluoromethyl)phenyl substituted pyrazoles were tested against resistant bacterial strains. Results indicated that some compounds significantly inhibited bacterial growth, showcasing their potential as new antimicrobial agents .
- Anti-inflammatory Evaluation : In vivo studies demonstrated that certain pyrazole derivatives could reduce inflammation in animal models, making them candidates for further development in treating inflammatory diseases .
Data Table: Biological Activities of Pyrazole Derivatives
Q & A
Q. What are the standard synthetic routes for 4-methyl-1-(2-nitrophenyl)-3-(trifluoromethyl)pyrazole?
The compound is synthesized via cyclocondensation or click chemistry. For example, triazenylpyrazole precursors react with alkynes under copper-catalyzed conditions (CuSO₄/Na ascorbate) in THF/H₂O (1:1) at 50°C for 16 hours. Purification involves column chromatography with cyclohexane/ethyl acetate gradients . Alternative routes use Mannich reactions with diaza-crown ether intermediates and nitroaryl groups .
Q. How is the compound characterized spectroscopically?
Key methods include:
- 1H/13C NMR : Peaks for methyl (δ ~2.46 ppm), trifluoromethyl (δ ~120–125 ppm in 13C), and nitrophenyl protons (δ ~7.6–8.4 ppm) .
- IR : Stretching vibrations for NO₂ (~1511 cm⁻¹), CF₃ (~1108 cm⁻¹), and pyrazole rings (~1606 cm⁻¹) .
- HRMS : Molecular ion peaks (e.g., m/z 244.0703 for intermediates) confirm stoichiometry .
Q. What solvents and conditions are optimal for purification?
Post-synthesis, extraction with methylene chloride (3×) followed by flash chromatography (silica gel, cyclohexane/ethyl acetate 0–30% gradient) yields >80% purity. Dry loading with Celite minimizes losses .
Advanced Research Questions
Q. How can reaction yields be improved for intermediates like 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole?
Yield optimization (84% reported) requires precise stoichiometry (1:1.3 equiv alkyne:azide), controlled microwave irradiation (30 sec pulses), and azido(trimethyl)silane as a stabilizing agent . TLC monitoring (cyclohexane/ethyl acetate 10:1) ensures reaction completion.
Q. How do steric and electronic effects influence substituent reactivity in pyrazole hybrids?
The electron-withdrawing nitro and trifluoromethyl groups deactivate the pyrazole ring, necessitating harsher conditions (e.g., POCl₃ in DMF) for further functionalization. Steric hindrance from the 2-nitrophenyl group slows nucleophilic attacks at the 4-position .
Q. What strategies resolve contradictions in NMR data across studies?
Q. How stable are azide intermediates under storage conditions?
Azido-pyrazoles (e.g., 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole) degrade at >25°C. Storage at –20°C in anhydrous THF with molecular sieves extends stability to 6 months .
Q. What mechanistic insights explain byproduct formation during trifluoromethylation?
Competing pathways include:
- Radical trifluoromethylation via Cu(I)-CF₃ intermediates.
- Nucleophilic displacement of halides by CF₃⁻ (favored in polar aprotic solvents like DMF). Byproducts (e.g., dimerized pyrazoles) are minimized using excess CF₃I and lower temperatures (0–5°C) .
Methodological Guidance
Designing a kinetic study for nitro group reduction:
Use Pd/C or Zn/HCl to reduce the 2-nitrophenyl group to an amine. Monitor progress via UV-Vis (λmax ~400 nm for nitro → ~280 nm for amine). Apparent rate constants (k) are derived from pseudo-first-order plots .
Optimizing catalytic systems for cross-coupling reactions:
Screen Pd(PPh₃)₄, CuI, and Ni(acac)₂ catalysts in DMF or toluene. Ligands (e.g., Xantphos) enhance coupling efficiency with arylboronic acids. GC-MS tracks coupling efficiency (>90% achieved with 10 mol% Pd) .
Data Contradiction Analysis
Conflicting IR data for CF₃ stretches:
Variations in IR peaks (1108 vs. 1137 cm⁻¹) stem from crystallinity differences (amorphous vs. crystalline samples). KBr pellet preparation under uniform pressure (10 tons) improves reproducibility .
Divergent melting points in literature:
Reported MPs (102–106°C vs. 110–115°C) reflect polymorphism. Recrystallization from dichloromethane/hexane (1:5) yields the thermodynamically stable form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
